
3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid
説明
3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid (PTPA) is an organic compound belonging to the class of thiazole carboxylic acids. It is an important building block for a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. PTPA has been widely studied for its biological properties, including its ability to act as an antioxidant, its anti-inflammatory effects, and its ability to inhibit the growth of certain bacteria.
科学的研究の応用
Anticancer Agent
The compound has been used in the synthesis of novel 1,3,4-substituted-thiadiazole derivatives, which have shown potent anti-cancer activities . These derivatives have been evaluated for their cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .
Antioxidant
Thiazole derivatives, which can be synthesized from the compound, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain management medications.
Anti-inflammatory
The compound’s derivatives have shown anti-inflammatory effects . This could make them useful in treating conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial and Antifungal
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests potential uses in the treatment of various bacterial and fungal infections.
Antiviral
Thiazole derivatives have shown antiviral properties . This could make them useful in the development of new antiviral drugs, particularly as resistance to existing drugs continues to be a significant global health challenge.
Diuretic
Thiazole derivatives have been found to have diuretic effects . Diuretics help the body get rid of excess fluid and are used to treat a variety of conditions, including high blood pressure and heart failure.
Neuroprotective
Thiazole derivatives have shown neuroprotective effects . This suggests they could have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
作用機序
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to possess various biological activities . They have been used as anticoagulants, antiarrhythmics, antidepressants, and in the treatment of Alzheimer’s disease, hypertension, schizophrenia, hepatitis C, allergies, HIV, diabetes, and more .
Mode of Action
It’s known that thiazole derivatives interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Some synthesized compounds related to 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid have shown discrete antimicrobial activity . Moreover, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a related compound, was found to promote rapeseed growth and to increase seed yield and oil content .
特性
IUPAC Name |
3-(2-phenyl-1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-11(15)7-6-10-8-16-12(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBKKEJUCZUZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



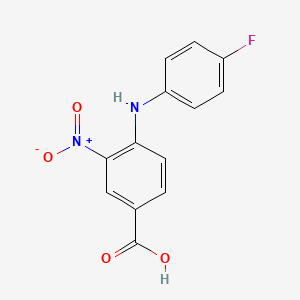
![Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate](/img/structure/B3118381.png)
![4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3118389.png)
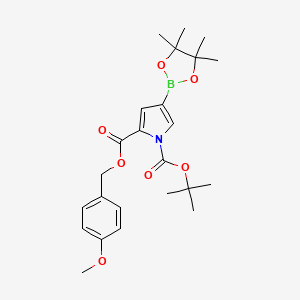
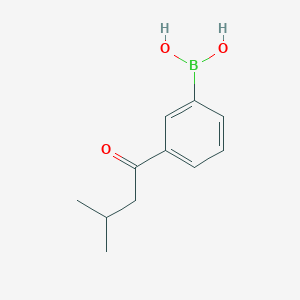

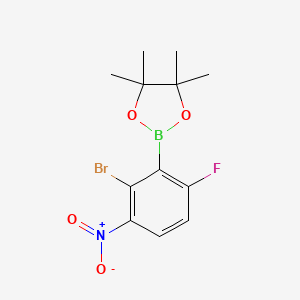
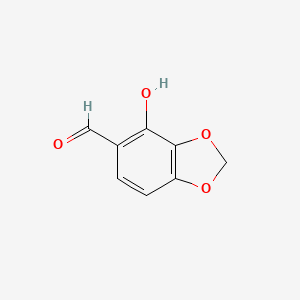
![[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid](/img/structure/B3118426.png)

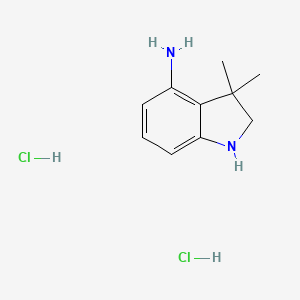

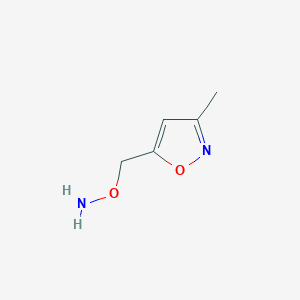
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)